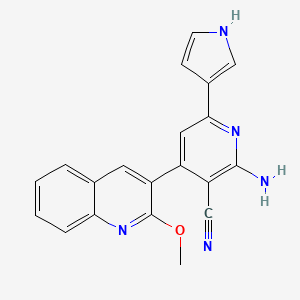![molecular formula C16H19N3O3S B5336454 N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5336454.png)
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO is a nitric oxide (NO) scavenger, which means that it can remove NO from biological systems. This property has made PTIO a valuable tool for studying the physiological and biochemical effects of NO.
Mecanismo De Acción
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide works by reacting with NO to form a stable nitroxide radical. This reaction effectively removes NO from the system, preventing it from interacting with other molecules. This property has made this compound a valuable tool for studying the effects of NO on biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In studies on blood pressure regulation, this compound has been shown to reduce the vasodilatory effects of NO, leading to an increase in blood pressure. In studies on immune response, this compound has been shown to inhibit the production of inflammatory cytokines. In studies on neurotransmission, this compound has been shown to modulate the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has several advantages for use in lab experiments. Its ability to selectively remove NO from biological systems allows researchers to study the effects of NO on specific physiological processes. Additionally, this compound is relatively stable and easy to handle, making it a convenient tool for researchers. However, this compound also has some limitations. Its reactivity with NO can be influenced by other factors, such as pH and temperature, which can complicate experimental design. Additionally, the effects of this compound on biological systems can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research involving N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide. One area of interest is the role of NO in cancer progression. This compound has been shown to inhibit the growth of cancer cells in some studies, suggesting that NO may play a role in cancer development. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in some studies, suggesting that it may be a potential therapeutic agent for these conditions. Finally, there is interest in developing new NO scavengers with improved selectivity and stability, which could further enhance the usefulness of these compounds in scientific research.
Métodos De Síntesis
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide can be synthesized through a multistep process involving the reaction of several chemical intermediates. The synthesis of this compound typically involves the reaction of 3-phenoxypropylamine with 2-furancarboxylic acid to form an amide intermediate. This intermediate is then reacted with thionyl chloride and hydrazine hydrate to form the thiadiazole ring. The final product is obtained by reacting the thiadiazole intermediate with tetrahydrofuran.
Aplicaciones Científicas De Investigación
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been used extensively in scientific research to study the role of NO in various physiological processes. NO is a signaling molecule that plays a critical role in many physiological functions, including blood pressure regulation, immune response, and neurotransmission. This compound can be used to selectively remove NO from biological systems, allowing researchers to study the effects of NO on these processes.
Propiedades
IUPAC Name |
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(13-8-4-11-22-13)17-16-19-18-14(23-16)9-5-10-21-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXHFKTVEHDQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dihydro-2H-chromen-6-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5336374.png)
![2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5336379.png)
![2-(4-{[4-(4-methyl-3-{[(pyridin-2-ylmethyl)amino]sulfonyl}phenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B5336387.png)
![3-{2-[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5336394.png)
![1-[(2,4-dimethoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B5336395.png)
![6-[(diethylamino)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5336405.png)
![5-propyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5336411.png)
![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B5336413.png)
![ethyl 2-{5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5336434.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(ethoxyacetyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5336440.png)

![4-[2-(4-tert-butylbenzoyl)hydrazino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5336448.png)
![2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5336461.png)
![3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5336466.png)
